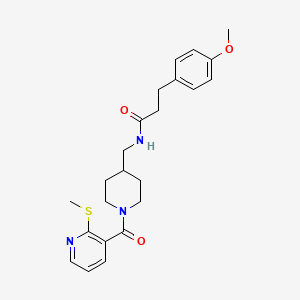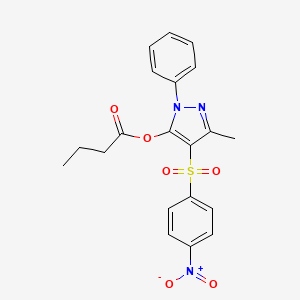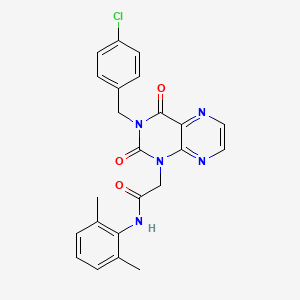![molecular formula C12H12N2O4 B2811002 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 30689-96-4](/img/structure/B2811002.png)
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the reaction of 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: This compound is structurally similar and is used in similar applications, including as a building block in organic synthesis.
Pyrazolo[1,5-a]pyrimidines:
Uniqueness
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-5-8-9(11(15)17-2)10(12(16)18-3)13-14(8)6-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDTQJEOXCDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)OC)C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)
![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)
![2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2810936.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine](/img/structure/B2810939.png)

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)
